4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride
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Overview
Description
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is known for its applications in various scientific research fields, particularly in neurochemistry and pharmacology. This compound is a derivative of pyridine and phenol, and it is often used in studies related to neurodegenerative diseases.
Mechanism of Action
Target of Action
The primary target of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride, also known as MPTP, is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination.
Mode of Action
MPTP is metabolized into 1-methyl-4-phenylpyridine (MPP+), which is the active metabolite . MPP+ causes free radical production in vivo, leading to oxidative stress . This interaction with its targets results in the disruption of normal neuronal function.
Biochemical Pathways
MPTP causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . It blocks the mitochondrial complex I, leading to mitochondrial dysfunction . This affects the normal functioning of the dopaminergic neurons, leading to their damage.
Pharmacokinetics
It is known that mptp is a lipophilic compound, which allows it to cross the blood-brain barrier . Once in the brain, it is metabolized to its active form, MPP+ .
Result of Action
The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is similar to the neuronal degeneration observed in Parkinson’s disease, making MPTP a useful tool in neurological research for inducing Parkinson’s disease-like symptoms in animal models .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is metabolized into 1-methyl-4-phenylpyridine (MPP+), which causes the production of free radicals in vivo, leading to oxidative stress . This interaction with enzymes and other biomolecules is crucial in understanding the biochemical properties of this compound.
Cellular Effects
The effects of this compound on cells are profound. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . It influences cell function by blocking the mitochondrial complex I, leading to mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its active metabolite, MPP+. MPP+ causes the production of free radicals in vivo, leading to oxidative stress . This results in the inhibition of mitochondrial complex I, causing mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It causes long-term dopaminergic neuronal damage in the striatum and substantia nigra
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been used to induce Parkinson’s disease in these models
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism into MPP+, which interacts with various enzymes and cofactors
Preparation Methods
The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1,2,3,6-tetrahydropyridine and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and reagents such as boronic acids or esters.
Industrial Production: On an industrial scale, the production may involve more efficient and scalable methods, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenol group can be modified.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions but often include various substituted phenols and pyridine derivatives.
Scientific Research Applications
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has several scientific research applications:
Neurochemistry: It is used to study the mechanisms of neurodegenerative diseases such as Parkinson’s disease.
Pharmacology: The compound is used to investigate the effects of neurotoxins on dopaminergic neurons and to screen potential neuroprotective agents.
Biochemistry: It is employed in studies related to oxidative stress and mitochondrial dysfunction, which are key factors in neurodegeneration.
Industrial Applications:
Comparison with Similar Compounds
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride can be compared with other similar compounds:
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Both compounds are neurotoxins used in Parkinson’s disease research, but MPTP is more commonly studied.
6-hydroxydopamine (6-OHDA): Another neurotoxin used to model Parkinson’s disease, but it has a different mechanism of action involving the generation of reactive oxygen species.
These comparisons highlight the unique aspects of this compound, particularly its specific metabolic pathway and neurotoxic effects.
Properties
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-6,14H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCRAGTYMMZCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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